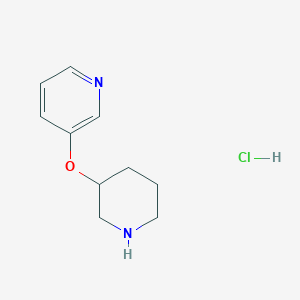

3-(Piperidin-3-yloxy)pyridine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-piperidin-3-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-3-9(7-11-5-1)13-10-4-2-6-12-8-10;/h1,3,5,7,10,12H,2,4,6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSEHHDOHXVITFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CN=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220034-50-3 |

Source

|

| Record name | Pyridine, 3-(3-piperidinyloxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: A Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. The piperidine and pyridine rings represent two such "privileged scaffolds," appearing in a vast array of clinically approved drugs and bioactive molecules.[1] The piperidine moiety, a saturated heterocycle, offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets, often enhancing metabolic stability and modulating physicochemical properties like solubility and lipophilicity.[1] Concurrently, the aromatic pyridine ring is a versatile hydrogen bond acceptor and can engage in various non-covalent interactions, contributing to target affinity and specificity.[2]

This guide focuses on the hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine, a molecule that exemplifies the fusion of these two critical moieties through an ether linkage. While specific public data on this exact compound is limited, its structural architecture places it within a class of compounds with significant therapeutic potential. This document will, therefore, provide a comprehensive technical overview based on established principles for this chemical class, covering its synthesis, physicochemical properties, potential mechanisms of action, and applications in drug discovery. We will also present detailed, representative experimental protocols to empower researchers in their exploration of similar chemical entities.

Physicochemical and Structural Characteristics

The hydrochloride salt of 3-(Piperidin-3-yloxy)pyridine is anticipated to be a crystalline solid with enhanced aqueous solubility compared to its freebase form, a common strategy to improve the bioavailability of amine-containing drug candidates.[3] A summary of its predicted and key physicochemical properties is presented below.

| Property | Predicted/Typical Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₅ClN₂O | Defines the elemental composition and molecular weight. |

| Molecular Weight | 214.69 g/mol | Influences diffusion rates and membrane permeability. |

| Appearance | White to off-white crystalline solid | Basic physical characterization. |

| Solubility | Soluble in water and polar organic solvents | Crucial for formulation and in vitro assay development. |

| pKa | (Predicted) Piperidine N: ~9-10; Pyridine N: ~5 | Governs the ionization state at physiological pH, impacting receptor interaction and cell penetration. |

| LogP | (Predicted) ~1.5-2.5 | A measure of lipophilicity, affecting ADME (Absorption, Distribution, Metabolism, Excretion) properties. |

Synthesis and Purification

The synthesis of 3-(Piperidin-3-yloxy)pyridine hydrochloride can be approached through several established synthetic routes. A common and effective method is the Williamson ether synthesis, which involves the coupling of a nucleophilic alkoxide with an electrophilic halide.

Proposed Synthetic Pathway

A plausible synthetic route begins with commercially available 3-hydroxypyridine and a protected form of 3-hydroxypiperidine, such as N-Boc-3-hydroxypiperidine. The protection of the piperidine nitrogen is crucial to prevent side reactions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate

-

To a solution of N-Boc-3-hydroxypyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

-

Stir the mixture at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

-

Add a solution of 3-bromopyridine (1.1 eq) in anhydrous DMF.

-

Heat the reaction mixture to 80 °C and maintain for 12-16 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

Step 2: Deprotection and Salt Formation

-

Dissolve the purified tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol.

-

Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Potential Mechanism of Action and Biological Significance

While the specific biological targets of this compound are not publicly documented, the structural motif is present in compounds with a wide range of activities. Notably, similar structures containing a piperidinyl-ether linkage to an aromatic system have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[4]

LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[4] The overexpression of LSD1 has been implicated in the progression of various cancers, making it a compelling target for therapeutic intervention.[4]

Hypothetical Mechanism of Action as an LSD1 Inhibitor

Caption: Postulated mechanism of action via competitive inhibition of the LSD1 enzyme.

The protonated piperidine nitrogen of this compound could mimic the positively charged lysine side chain of the histone substrate, allowing it to bind within the active site of LSD1. The pyridine ring could then form additional interactions, such as hydrogen bonds or pi-stacking, with residues in the binding pocket, leading to competitive inhibition of the enzyme.[4] This would prevent the demethylation of H3K4, maintaining an active chromatin state and potentially inhibiting the proliferation of cancer cells.[4]

Analytical Characterization

The structural confirmation and purity assessment of this compound would be conducted using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the chemical structure, with characteristic shifts for the protons and carbons of the piperidine and pyridine rings.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecule, confirming its elemental composition.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC would be utilized to assess the purity of the compound, typically using a reversed-phase column with a mobile phase of water and acetonitrile containing a small amount of an acid like formic acid or trifluoroacetic acid.[5]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR would show characteristic absorption bands for the C-O-C ether linkage, N-H bonds of the piperidinium salt, and C=N and C=C bonds of the pyridine ring.

Applications in Drug Discovery and Development

The 3-(Piperidin-3-yloxy)pyridine scaffold serves as a valuable starting point for the development of novel therapeutic agents. Its utility spans several key areas of drug discovery:

-

Fragment-Based Drug Discovery (FBDD): The individual piperidine and pyridine moieties can be considered as fragments that can be elaborated upon to optimize binding to a target of interest.

-

Lead Optimization: Derivatives of this core structure can be synthesized to systematically probe the structure-activity relationship (SAR), fine-tuning properties such as potency, selectivity, and ADME profiles.[6]

-

Chemical Probe Development: A well-characterized molecule with this scaffold could serve as a chemical probe to investigate the biological function of its target protein in cellular and in vivo models.

Conclusion

This compound represents a compelling molecular architecture that strategically combines the advantageous properties of the piperidine and pyridine heterocycles. While detailed information on this specific molecule is not widely available, its structural class is of significant interest in medicinal chemistry, particularly in the development of enzyme inhibitors for oncology and other therapeutic areas. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to synthesize and characterize this and related compounds. Further investigation into the biological activities of this scaffold is warranted and holds the potential to yield novel and effective therapeutic agents.

References

- Sigma-Aldrich. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. Accessed January 20, 2026.

- ChemScene. 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.

- BLDpharm. 1185313-15-8|3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. Accessed January 20, 2026.

- CymitQuimica. 3-(Piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.

- Smolecule. (R)-3-(Piperidin-2-YL)pyridine. Accessed January 20, 2026.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. 2023.

- PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Accessed January 20, 2026.

- ResearchGate. A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Accessed January 20, 2026.

- Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. 2024.

- ResearchGate. (PDF)

- HELIX Chromatography. HPLC Methods for analysis of Pyridine. Accessed January 20, 2026.

- Smolecule. 3-Chloro-2-(piperidin-4-yl)pyridine dihydrochloride. Accessed January 20, 2026.

- INIS-IAEA. Determination of low concentrations of pyridine in piperidine by gas chromatography and infrared spectroscopy. Accessed January 20, 2026.

- National Institutes of Health.

- MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Accessed January 20, 2026.

- Der Pharma Chemica.

- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Accessed January 20, 2026.

- National Institutes of Health. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Accessed January 20, 2026.

- ResearchGate. (PDF)

- PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Accessed January 20, 2026.

- ChemicalBook. 6091-44-7(Piperidine hydrochloride) Product Description. Accessed January 20, 2026.

Sources

- 1. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 5. Piperidin-3-one hydrochloride | C5H10ClNO | CID 22707028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. html.rhhz.net [html.rhhz.net]

An In-Depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 3-(Piperidin-3-yloxy)pyridine hydrochloride, a heterocyclic compound of interest in modern drug discovery. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—a flexible piperidine ring linked via an ether to a pyridine core—are present in numerous bioactive agents. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals. It outlines a strategic approach to the synthesis, characterization, and evaluation of this compound, drawing upon established principles and data from closely related analogues.

Introduction: The Scientific Rationale

The confluence of a piperidine and a pyridine ring within a single molecule offers a compelling starting point for medicinal chemistry. Piperidine is a ubiquitous scaffold in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The pyridine ring, an isostere of benzene, provides a key aromatic system that can engage in various receptor interactions and is a cornerstone of many FDA-approved drugs. The ether linkage offers a balance of stability and conformational flexibility, allowing the two ring systems to adopt optimal orientations for binding to biological targets.

Given the activities of structurally similar compounds, this compound is a prime candidate for investigation in two principal therapeutic areas: neuroscience, specifically as a ligand for nicotinic acetylcholine receptors (nAChRs), and oncology, as a potential inhibitor of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1). This guide will explore the scientific basis for these hypotheses and provide a practical framework for testing them.

Proposed Synthesis and Characterization

The synthesis of this compound can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[2][3][4] This involves the reaction of an alkoxide with an alkyl halide. Two primary retrosynthetic pathways are considered here, with the key challenge being the management of the reactive secondary amine of the piperidine moiety.

Retrosynthetic Analysis and Proposed Pathway

The most efficient proposed synthesis involves the coupling of a protected 3-hydroxypiperidine with a halogenated pyridine, followed by deprotection and salt formation. This strategy prevents undesired N-alkylation of the piperidine ring.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Step 1: Formation of the Alkoxide and Williamson Ether Synthesis

-

To a solution of tert-butyl 3-hydroxypiperidine-1-carboxylate (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C under an inert nitrogen atmosphere.

-

Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases, indicating the formation of the alkoxide.

-

Add a solution of 3-bromopyridine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Heat the reaction to 80°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 3-(pyridin-3-yloxy)piperidine-1-carboxylate.

Step 2: Deprotection of the Piperidine Nitrogen

-

Dissolve the purified protected ether (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH > 10 with 1M NaOH.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free base, 3-(Piperidin-3-yloxy)pyridine.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the free base in a minimal amount of anhydrous diethyl ether or methanol.

-

Add a solution of hydrochloric acid in diethyl ether (1.1 eq, 2M) dropwise while stirring.

-

A precipitate should form. If not, the solution can be cooled or a non-polar co-solvent like hexane can be added to induce precipitation.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation | Peaks corresponding to the pyridine and piperidine rings, with chemical shifts influenced by the ether linkage and protonation state. |

| Mass Spectrometry | Molecular weight determination | A molecular ion peak corresponding to the free base [M+H]⁺. |

| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for C-O-C (ether), C=N (pyridine), and N-H (ammonium salt) bonds. |

| HPLC | Purity assessment | A single major peak indicating the purity of the final compound. |

| Melting Point | Physical property characterization | A sharp melting point range, indicative of a pure crystalline solid. |

Prospective Biological Evaluation

Based on its structural features, this compound warrants investigation for its activity at nAChRs and as an LSD1 inhibitor. The following sections outline the rationale and experimental protocols for this evaluation.

Potential as a Nicotinic Acetylcholine Receptor (nAChR) Ligand

Scientific Rationale: The 3-pyridyl ether moiety is a known pharmacophore for nAChR ligands. The piperidine ring can interact with subsidiary binding pockets and modulate the compound's affinity and selectivity for different nAChR subtypes. Depending on the substitution pattern, such compounds can act as agonists or antagonists, making them relevant for neurological conditions like Alzheimer's disease, Parkinson's disease, and depression.[5]

Caption: Simplified signaling pathway for nAChR activation.

Experimental Protocol: Radioligand Binding Assay [6][7][8]

This assay measures the ability of the test compound to displace a known radiolabeled ligand from nAChRs.

-

Preparation of Receptor Membranes: Use cell membranes from a cell line stably expressing the desired human nAChR subtype (e.g., α4β2 or α7 in HEK-293 cells).

-

Assay Setup (96-well plate):

-

Total Binding: Receptor membranes + Radioligand (e.g., [³H]-Epibatidine).

-

Non-specific Binding: Receptor membranes + Radioligand + a high concentration of a known unlabeled ligand (e.g., nicotine).

-

Competitive Binding: Receptor membranes + Radioligand + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ value (the concentration that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Scientific Rationale: Compounds containing a (piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1.[9][10] LSD1 is an enzyme that removes methyl groups from histones, playing a key role in regulating gene expression. Its overexpression is linked to various cancers, making it a promising therapeutic target. The nitrogen atom in the piperidine ring is often crucial for interacting with the FAD cofactor in the LSD1 active site.

Caption: Mechanism of LSD1 inhibition.

Experimental Protocol: LSD1 Inhibitor Screening Assay [1][11][12][13][14]

This is a fluorescence-based assay that detects the hydrogen peroxide (H₂O₂) produced during the LSD1-mediated demethylation reaction.

-

Reagents: LSD1 enzyme, a suitable peptide substrate (e.g., H3K4me2), Horseradish Peroxidase (HRP), and a fluorescent probe (e.g., Amplex Red).

-

Assay Setup (96-well plate):

-

100% Activity Control: Assay Buffer + LSD1 + HRP + Fluorescent Probe + Substrate.

-

Background Control: Assay Buffer + LSD1 + HRP + Fluorescent Probe (no substrate).

-

Inhibitor Wells: Assay Buffer + LSD1 + HRP + Fluorescent Probe + Substrate + varying concentrations of this compound.

-

-

Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Detection: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-540 nm and emission at 585-595 nm).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro ADME/Tox Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for identifying potential liabilities. A standard panel of in vitro assays should be conducted to evaluate the drug-like potential of this compound.[9][15][16][17][18]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 4. jk-sci.com [jk-sci.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. epigentek.com [epigentek.com]

- 15. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]

- 16. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. agilent.com [agilent.com]

- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

An In-depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Piperidin-Yloxy-Pyridine Scaffold

The piperidine and pyridine ring systems are foundational scaffolds in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[][2][3][4] The strategic combination of these two heterocycles through an ether linkage, as seen in the 3-(piperidin-3-yloxy)pyridine core, creates a versatile pharmacophore with significant potential in drug discovery. This guide provides a comprehensive technical overview of 3-(piperidin-3-yloxy)pyridine hydrochloride and its analogs, focusing on their synthesis, chemical properties, and burgeoning applications, particularly in the development of novel therapeutics. While a specific CAS number for this compound is not readily found in public databases, this document will address the broader class of compounds and utilize data from closely related analogs to provide a thorough understanding of this important chemical entity.

Chemical and Physical Properties

The physicochemical properties of this compound are dictated by the interplay of the basic piperidine nitrogen, the weakly basic pyridine nitrogen, and the ether linkage. The hydrochloride salt form is employed to enhance aqueous solubility and stability, a common strategy in pharmaceutical development.

Table 1: Physicochemical Properties of Representative Piperidin-Yloxy-Pyridine Analogs

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride | 1779126-53-2 | C₁₁H₁₇ClN₂O | 228.72 | Solid, Purity: ≥95%[5][6][7] |

| 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride | 1185313-15-8 | C₁₀H₁₄ClN₃O₃ | 259.69 | Solid, Purity: ≥97%[8] |

| 3-(Piperidin-4-yl)pyridine dihydrochloride | 301222-60-6 | C₁₀H₁₅Cl₂N₂ | 235.15 | Solid, Purity: 98%[9] |

Synthesis and Manufacturing

The synthesis of 3-(piperidin-3-yloxy)pyridine derivatives typically involves a convergent approach, bringing together a suitably functionalized pyridine and piperidine fragment. A common and effective strategy is the Williamson ether synthesis.

General Synthetic Workflow

The logical flow for the synthesis of the 3-(piperidin-3-yloxy)pyridine scaffold is outlined below. This process highlights the key transformations from commercially available starting materials to the final compound.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: A Representative Synthesis

Step 1: N-Protection of 3-Hydroxypiperidine

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane.

-

Add a base (e.g., triethylamine) followed by a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure to yield the N-protected 3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-protected 3-hydroxypiperidine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base such as sodium hydride at 0°C to form the alkoxide.

-

Add the desired halopyridine (e.g., 3-bromopyridine).

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to obtain the N-protected 3-(piperidin-3-yloxy)pyridine.

Step 3: Deprotection and Salt Formation

-

Dissolve the N-protected product in a suitable solvent (e.g., dioxane or methanol).

-

Add a strong acid, such as hydrochloric acid, to cleave the protecting group.

-

Stir at room temperature until the reaction is complete.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The final product can be purified by recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The 3-(piperidin-3-yloxy)pyridine scaffold is of significant interest in medicinal chemistry due to its presence in molecules targeting a range of biological entities. Its structural features allow for interactions with various receptors and enzymes.

-

CNS Disorders: Derivatives of piperidine and pyridine are known to interact with central nervous system targets. The 3-(piperidin-3-yloxy)pyridine core can be found in compounds being investigated for their potential in treating neurological and psychiatric conditions.[10]

-

Enzyme Inhibition: The scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, related structures have been investigated as inhibitors of SHP2, a protein tyrosine phosphatase implicated in cancer.[11]

-

Antimicrobial Agents: Pyridine derivatives have a long history of use as antimicrobial agents.[12] The incorporation of a piperidine moiety can modulate the pharmacokinetic and pharmacodynamic properties of these compounds.

Signaling Pathway Context

The versatility of the 3-(piperidin-3-yloxy)pyridine scaffold allows for its incorporation into inhibitors targeting key signaling pathways implicated in disease, such as the RAS-ERK and PI3K-AKT pathways, which are often dysregulated in cancer.

Caption: Potential role of 3-(piperidin-3-yloxy)pyridine derivatives as inhibitors in cell signaling.

Analytical and Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and development. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of piperidine and pyridine derivatives.[13][14] A reverse-phase C18 column is commonly used with a gradient elution of water and acetonitrile containing an acid modifier like trifluoroacetic acid.[15]

Table 2: Typical HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm and 254 nm |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are used to verify the connectivity of the atoms and the overall structure of the molecule.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and its analogs. Based on data for similar compounds like pyridine hydrochloride, it should be considered harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[16][17] It is also likely to be hygroscopic.[16][17] Always consult the specific Safety Data Sheet (SDS) for the compound being used.[18]

General Handling Recommendations:

-

Use in a well-ventilated area or fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Store in a tightly closed container in a dry and cool place.

Conclusion

The 3-(piperidin-3-yloxy)pyridine scaffold represents a valuable and versatile building block in modern drug discovery. Its synthesis is achievable through established chemical transformations, and its unique structural and electronic properties make it an attractive core for the development of novel therapeutics targeting a wide range of diseases. This guide provides a foundational understanding of the synthesis, properties, and applications of this important class of compounds, empowering researchers to further explore their potential in medicinal chemistry.

References

-

3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride (1 x 1 g). Alchimica. [Link]

-

Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. [Link]

-

An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. ACS Omega. [Link]

-

SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. European Journal of Medicinal Chemistry. [Link]

-

HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

-

Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link]

-

3-(Piperidin-3-yl)pyridine. MySkinRecipes. [Link]

-

Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

-

Pyridine and piperidine alkaloids. University of Bath's research portal. [Link]

-

A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry. [Link]

-

Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride | 1779126-53-2 [sigmaaldrich.com]

- 6. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride (1 x 1 g) | Alchimica [shop.alchimica.cz]

- 7. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride - CAS:1779126-53-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-(Piperidin-4-yl)pyridine dihydrochloride | CymitQuimica [cymitquimica.com]

- 10. 3-(Piperidin-3-yl)pyridine [myskinrecipes.com]

- 11. Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. helixchrom.com [helixchrom.com]

- 15. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. fishersci.com [fishersci.com]

- 18. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Research Applications of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel molecular entities with significant therapeutic potential. The compound 3-(Piperidin-3-yloxy)pyridine hydrochloride represents a compelling example of such a design strategy, integrating the structurally robust and biologically active piperidine and pyridine rings. The piperidine moiety is a cornerstone of numerous FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and engage in critical binding interactions with a variety of biological targets.[1] Similarly, the pyridine ring is a ubiquitous feature in medicinal chemistry, contributing to the electronic and solubility characteristics of a molecule, and is found in a wide array of therapeutic agents.[2][3] This guide provides a comprehensive exploration of the potential research applications of this compound, drawing upon data from structurally related compounds and the broader pharmacological context of its constituent scaffolds to illuminate promising avenues for investigation.

Core Molecular Attributes and Synthetic Strategy

The fundamental structure of this compound combines a piperidine ring linked via an ether oxygen to the 3-position of a pyridine ring. This arrangement offers a unique three-dimensional architecture and electronic distribution, making it an intriguing candidate for interaction with various biological targets.

Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₅ClN₂O | Provides the elemental composition. |

| Molecular Weight | 214.69 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |

| Topological Polar Surface Area (TPSA) | 42.36 Ų | Suggests good potential for cell membrane permeability and oral absorption. |

| Predicted LogP | 1.5 - 2.5 | Indicates a balance between hydrophilicity and lipophilicity, crucial for solubility and membrane transport. |

| Hydrogen Bond Donors | 1 (from piperidine NH) | Offers a key interaction point for target binding. |

| Hydrogen Bond Acceptors | 2 (from pyridine N and ether O) | Provides additional sites for hydrogen bonding with biological targets. |

Note: These values are estimations based on the chemical structure and may vary slightly from experimentally determined values.

Synthetic Accessibility: A Plausible Route

While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be conceptualized based on established chemical principles. A common approach involves the Williamson ether synthesis, a robust method for forming ether linkages.

A potential synthetic pathway could involve the reaction of 3-hydroxypyridine with a suitably protected 3-halopiperidine, followed by deprotection and salt formation with hydrochloric acid. Another viable strategy could be the reduction of 3-hydroxypyridine to 3-hydroxypiperidine, followed by etherification with a 3-halopyridine derivative.[4] The synthesis of various substituted pyridines and piperidines is well-documented, providing a strong foundation for the production of this target molecule.[5][6][7][8][9][10]

Potential Therapeutic Applications: Extrapolating from a Privileged Scaffold

The true potential of this compound lies in the diverse biological activities associated with its core components. By examining the established pharmacology of structurally similar molecules, we can identify high-probability research avenues.

Oncology: A Primary Focus Area

The pyridine and piperidine scaffolds are frequently found in anticancer agents.[11][12] A particularly strong rationale for investigating this compound in oncology stems from research on a closely related positional isomer.

A seminal study identified compounds containing a 3-(piperidin-4-ylmethoxy)pyridine core as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1).[13][14] LSD1 is a key epigenetic regulator, and its overexpression is implicated in the progression of various cancers. The reported inhibitors demonstrated high potency with Ki values as low as 29 nM and exhibited significant anti-proliferative effects in leukemia and solid tumor cell lines, with EC50 values as low as 280 nM.[13][14]

The mechanism of these inhibitors is competitive against the dimethylated H3K4 substrate of LSD1.[13][14] Given the structural similarity, it is highly plausible that this compound could also exhibit LSD1 inhibitory activity. The substitution pattern on the piperidine ring is known to be a critical determinant of activity and selectivity for piperidine-containing drugs. Therefore, evaluating the 3-yloxy isomer is a logical and compelling next step in this line of research.

Many pyridine derivatives have been shown to exert their anticancer effects by interfering with microtubule dynamics through the inhibition of tubulin polymerization.[15] This disruption of the cellular cytoskeleton leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The this compound scaffold presents a novel framework for the design of tubulin polymerization inhibitors.

Central Nervous System (CNS) Disorders

The piperidine ring is a well-known privileged scaffold for CNS-active compounds due to its ability to cross the blood-brain barrier and interact with various receptors and transporters.

Pyridine-containing compounds have been extensively studied as modulators of nicotinic acetylcholine receptors (nAChRs).[15][16][17][18] These ligand-gated ion channels are implicated in a range of neurological and psychiatric conditions, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. The specific substitution pattern on the pyridine and piperidine rings of this compound could confer selective affinity for different nAChR subtypes, making it a valuable tool for probing the function of these receptors and a potential starting point for the development of novel CNS therapeutics.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a robust framework for such an evaluation.

In Vitro Anticancer Activity Assessment

This colorimetric assay is a fundamental first step in evaluating the cytotoxic potential of a compound against cancer cell lines.[13][19][20]

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action Studies

Based on the activity of its positional isomer, evaluating the LSD1 inhibitory potential of this compound is a high-priority experiment.[1][14][21][22][23]

Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant human LSD1 enzyme, horseradish peroxidase (HRP), a fluorometric or colorimetric substrate, and the H3K4me2 peptide substrate.

-

Inhibitor Incubation: In a 96-well plate, add the assay buffer, LSD1 enzyme, HRP, and the fluorometric/colorimetric substrate to each well. Then, add serial dilutions of this compound or a known LSD1 inhibitor (positive control).

-

Reaction Initiation: Initiate the demethylation reaction by adding the H3K4me2 peptide substrate to all wells except the background controls.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.

-

Signal Detection: Measure the fluorescence (e.g., excitation at 530-540 nm and emission at 585-595 nm) or absorbance (e.g., at 450 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of LSD1 inhibition for each concentration of the test compound and determine the IC50 value.

This assay directly measures the effect of the compound on the assembly of microtubules.[2][11][24][25]

Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a polymerization buffer containing GTP.

-

Reaction Setup: In a 96-well plate, add the tubulin solution and a fluorescent reporter that binds to polymerized tubulin.

-

Compound Addition: Add serial dilutions of this compound, a known tubulin polymerization inhibitor (e.g., colchicine), or a stabilizer (e.g., paclitaxel).

-

Polymerization Monitoring: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the fluorescence or absorbance (at 340 nm for turbidity) at regular intervals for 60-90 minutes.

-

Data Analysis: Plot the fluorescence/absorbance versus time to generate polymerization curves. Analyze the effect of the compound on the rate and extent of tubulin polymerization.

CNS Target Engagement

This radioligand binding assay determines the affinity of the compound for specific nAChR subtypes.[12][26]

Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the desired nAChR subtype (e.g., α4β2, α7).

-

Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the target receptor (e.g., [³H]epibatidine), and various concentrations of this compound.

-

Incubation: Incubate the mixture at room temperature for a specified period to allow binding to reach equilibrium.

-

Filtration and Washing: Rapidly filter the contents of each well through the filter plate and wash with ice-cold buffer to separate bound from unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the specific binding of the radioligand at each concentration of the test compound and calculate the Ki (inhibitory constant) value.

Visualization of Key Concepts

To further clarify the proposed mechanisms and experimental workflows, the following diagrams are provided.

Signaling Pathway: LSD1 Inhibition and its Downstream Effects

Caption: Proposed mechanism of action for this compound as an LSD1 inhibitor.

Experimental Workflow: In Vitro Anticancer Screening

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. maxanim.com [maxanim.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 5. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 9. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same - Google Patents [patents.google.com]

- 10. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mybiosource.com [mybiosource.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Formation of the Nicotinic Acetylcholine Receptor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Nicotinic acetylcholine receptor and the structural basis of neuromuscular transmission: insights from Torpedo postsynaptic membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Acetylcholine Receptor Binding Antibody | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 21. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 22. epigentek.com [epigentek.com]

- 23. epigentek.com [epigentek.com]

- 24. bio-protocol.org [bio-protocol.org]

- 25. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Structural Analogs of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analogs of 3-(piperidin-3-yloxy)pyridine hydrochloride, a versatile scaffold with significant potential in medicinal chemistry. We will delve into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important class of compounds, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

The Core Moiety: Understanding 3-(Piperidin-3-yloxy)pyridine

The 3-(piperidin-3-yloxy)pyridine scaffold is a key pharmacophore found in a variety of biologically active molecules. Its structure, featuring a flexible piperidine ring linked via an ether to a pyridine ring, provides a unique combination of properties. The piperidine moiety can influence physicochemical characteristics such as solubility and lipophilicity, while the pyridine ring often serves as a crucial interaction point with biological targets.[1] The nitrogen atoms in both rings can act as hydrogen bond acceptors or become protonated, further modulating the molecule's interaction with its target.

The hydrochloride salt form is commonly used to improve the compound's stability and aqueous solubility, which are critical for pharmaceutical development. The inherent chirality of the 3-substituted piperidine ring also introduces the potential for stereoselective interactions with biological targets, a key consideration in modern drug design.

Navigating the Landscape of Structural Analogs

The versatility of the 3-(piperidin-3-yloxy)pyridine core has led to the exploration of a wide array of structural analogs. These modifications are strategically designed to enhance potency, selectivity, and pharmacokinetic properties. We can broadly categorize these analogs based on the site of modification:

-

Piperidine Ring Modifications: Alterations to the piperidine ring are a common strategy to fine-tune the molecule's properties. This can include N-alkylation, N-acylation, or the introduction of substituents on the carbon atoms of the ring. These changes can impact the molecule's basicity, conformation, and ability to form hydrogen bonds.[1]

-

Pyridine Ring Modifications: Substitution on the pyridine ring can significantly influence the electronic properties and binding interactions of the molecule. The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the pyridine nitrogen and alter its ability to engage in hydrogen bonding or pi-stacking interactions.[2]

-

Linker Modifications: While the core topic is a direct ether linkage, analogs with modified linkers, such as extended chains or different functional groups, are also of interest. These changes can alter the distance and relative orientation between the two ring systems, which can be critical for optimal target engagement.

-

Isomeric Variations: The position of the ether linkage on both the piperidine and pyridine rings can be varied to create a diverse set of isomers. For example, analogs such as 3-(piperidin-4-ylmethoxy)pyridine have been investigated as potent inhibitors of Lysine Specific Demethylase 1 (LSD1).[3]

Key Therapeutic Applications and Mechanistic Insights

Structural analogs of 3-(piperidin-3-yloxy)pyridine have shown promise in a range of therapeutic areas, including oncology, neuroscience, and infectious diseases.

Anticancer Activity

Several analogs have demonstrated significant potential as anticancer agents. For instance, derivatives of 3-alkylpyridines have been synthesized and evaluated for their cytotoxic effects.[4] A key mechanism of action for some analogs is the inhibition of critical cellular enzymes.

A notable example is the inhibition of Lysine Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and cancer development.[3] Analogs of 3-(piperidin-4-ylmethoxy)pyridine have been shown to be potent and selective LSD1 inhibitors, with Ki values as low as 29 nM.[3] These compounds act as competitive inhibitors of the dimethylated H3K4 substrate, leading to an increase in cellular H3K4 methylation and the inhibition of cancer cell proliferation.[3]

Signaling Pathway of LSD1 Inhibition

Caption: Inhibition of LSD1 by a 3-(Piperidin-yloxy)pyridine analog prevents demethylation of H3K4, leading to altered gene expression.

Neurotransmitter Modulation

The piperidine and pyridine moieties are common features in compounds targeting the central nervous system (CNS).[1][5] Analogs of 3-(piperidin-2-yl)pyridine have been investigated for their potential to modulate neurotransmitter systems, suggesting applications in treating neurological disorders.[5] Some of these compounds are believed to act as nicotinic acetylcholine receptor (nAChR) agonists.[5]

Antibacterial Activity

The search for new antibiotics is a critical area of research. Derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have been designed and synthesized as potential antibacterial agents.[6] These compounds have shown strong activity against Gram-positive bacteria, with some exhibiting efficacy comparable to the clinically used antibiotic linezolid.[6] Molecular docking studies suggest that these compounds may exert their effect by binding to the bacterial ribosome, thereby inhibiting protein synthesis.

Synthesis and Experimental Protocols

The synthesis of 3-(piperidin-3-yloxy)pyridine analogs often involves multi-step sequences. A common approach is the Williamson ether synthesis, where a suitably protected piperidinol is reacted with a halopyridine.

General Synthetic Scheme

Illustrative Synthetic Workflow

Caption: A general workflow for the synthesis of 3-(Piperidin-3-yloxy)pyridine analogs.

Detailed Protocol: Synthesis of a Generic N-Substituted Analog

This protocol provides a representative example of the synthesis of an N-substituted 3-(piperidin-3-yloxy)pyridine analog.

Step 1: Protection of 3-Hydroxypiperidine

-

Dissolve 3-hydroxypiperidine in a suitable solvent such as dichloromethane (DCM).

-

Add a nitrogen-protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine (TEA).

-

Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product by column chromatography to obtain N-Boc-3-hydroxypiperidine.

Step 2: Williamson Ether Synthesis

-

To a solution of N-Boc-3-hydroxypiperidine in an aprotic polar solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) at 0 °C.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add the desired halopyridine (e.g., 3-fluoropyridine or 3-chloropyridine).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction carefully with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

-

Dissolve the N-Boc protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

-

Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction at room temperature until the deprotection is complete.

-

Remove the solvent and excess acid under reduced pressure to yield the desired 3-(piperidin-3-yloxy)pyridine salt.

Step 4: N-Alkylation or N-Acylation (Optional Derivatization)

-

Dissolve the deprotected piperidine derivative in a suitable solvent.

-

Add a base (e.g., TEA or diisopropylethylamine).

-

Add the desired alkylating agent (e.g., an alkyl halide) or acylating agent (e.g., an acid chloride or anhydride).

-

Stir the reaction until completion and purify the final product.

Structure-Activity Relationship (SAR) Summary

The biological activity of 3-(piperidin-3-yloxy)pyridine analogs is highly dependent on their structural features. The following table summarizes key SAR trends observed in the literature.

| Modification Site | Structural Change | Observed Effect on Biological Activity | Reference |

| Piperidine Ring | N-alkylation with small alkyl groups | Can improve cell permeability and oral bioavailability. | [1] |

| Introduction of bulky N-substituents | May decrease potency due to steric hindrance at the binding site. | ||

| Substitution on the piperidine ring carbons | Can influence conformation and introduce new interaction points. | ||

| Pyridine Ring | Addition of electron-withdrawing groups (e.g., nitro) | Can enhance binding affinity through specific electronic interactions. | [7] |

| Addition of electron-donating groups (e.g., methyl) | May alter the pKa of the pyridine nitrogen, affecting its role as a hydrogen bond acceptor. | [8] | |

| Isomeric position of the ether linkage | Moving the linkage from the 3-position to the 2- or 4-position can drastically change the target profile. | ||

| Linker | Altering the ether linker to an ester or amide | Can impact metabolic stability and duration of action. | [9] |

Future Directions and Opportunities

The 3-(piperidin-3-yloxy)pyridine scaffold continues to be a fertile ground for drug discovery. Future research in this area is likely to focus on:

-

Improving Selectivity: Designing analogs with higher selectivity for their intended targets to minimize off-target effects and improve the safety profile.

-

Exploring New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as inflammatory disorders and viral infections.

-

Advanced Drug Delivery: Developing novel formulations and drug delivery systems to enhance the therapeutic efficacy of these compounds.

-

Chiral Synthesis: Focusing on enantioselective synthesis to isolate the more active stereoisomer, which can lead to improved potency and a better therapeutic index.[10]

By leveraging the insights and methodologies presented in this guide, researchers and drug development professionals can accelerate their efforts in harnessing the full therapeutic potential of 3-(piperidin-3-yloxy)pyridine structural analogs.

References

- 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride. (n.d.). Sigma-Aldrich.

- (R)-3-(Piperidin-2-YL)pyridine. (2023, August 15). Smolecule.

- An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (n.d.). National Institutes of Health.

- 3-Nitro-2-(piperidin-4-yloxy)pyridine hydrochloride. (n.d.). ChemScene.

- (R)-3-(Piperidin-2-yl)pyridine hydrochloride. (n.d.). ChemScene.

- Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). Journal of the American Chemical Society.

- Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. (n.d.). Chinese Chemical Letters.

- Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity. (n.d.). National Institutes of Health.

- 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. (2016, January 14). PubMed.

- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers in Chemistry.

- 3-(Piperidin-4-yl)pyridine dihydrochloride. (n.d.). CymitQuimica.

- 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. (n.d.). PubChem.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025, October 21). PubMed.

- Piperidinyl-3-(aryloxy)propanamides and propanoates. (n.d.). Google Patents.

- 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (n.d.). MDPI.

- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.

- (S)-4-((Piperidin-3-yloxy)methyl)pyridine hydrochloride. (n.d.). BLDpharm.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 3-Alkylpyridine Marine Alkaloid Analogs with Promising Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy (R)-3-(Piperidin-2-YL)pyridine [smolecule.com]

- 6. Frontiers | Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents [frontiersin.org]

- 7. chemscene.com [chemscene.com]

- 8. 3-Methyl-2-(piperidin-3-yloxy)pyridine hydrochloride | 1779126-53-2 [sigmaaldrich.com]

- 9. CA3092450A1 - Piperidinyl-3-(aryloxy)propanamides and propanoates - Google Patents [patents.google.com]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of action of 3-(Piperidin-3-yloxy)pyridine hydrochloride

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-(Piperidin-3-yloxy)pyridine Hydrochloride

Authored by a Senior Application Scientist

Disclaimer: Direct pharmacological data for this compound is not extensively available in the public domain. This guide, therefore, presents a hypothesized mechanism of action based on the well-documented activities of structurally analogous compounds. The primary focus will be on its potential role as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), with secondary considerations for other potential neurological targets.

Introduction: The Therapeutic Potential of Privileged Scaffolds

The molecular architecture of this compound is a composite of two "privileged scaffolds" in medicinal chemistry: the piperidine ring and the pyridine nucleus. The piperidine motif is a cornerstone in the design of central nervous system (CNS) active agents and anticancer drugs, offering a three-dimensional structure that can be finely tuned to interact with biological targets.[1] The pyridine ring, a bioisostere of a phenyl group, introduces specific electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition.[2] This combination suggests that this compound is likely to exhibit significant biological activity. While its precise mechanism is yet to be fully elucidated, compelling evidence from structurally related compounds points towards the inhibition of epigenetic enzymes, specifically Lysine-Specific Demethylase 1 (LSD1), as a primary mode of action.

Primary Hypothesized Mechanism: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating histone H3 on lysine 4 (H3K4) and lysine 9 (H3K9). The aberrant activity of LSD1 is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. A structurally related compound, 3-(piperidin-4-ylmethoxy)pyridine, has been identified as a potent inhibitor of LSD1.[3] This precedent strongly suggests that this compound may act in a similar manner.

Molecular Interaction with the LSD1 Active Site

The inhibitory action of this compound on LSD1 is likely competitive with the histone H3K4 substrate. The proposed binding mode involves the following key interactions:

-

The Piperidine Ring: The protonated nitrogen of the piperidine ring is crucial for forming a salt bridge with a key aspartate residue in the active site of LSD1. This interaction mimics the binding of the methylated lysine side chain of the natural substrate.

-

The Pyridine Nucleus: The pyridine ring likely engages in π-π stacking or hydrophobic interactions with aromatic residues, such as tyrosine and phenylalanine, within the active site.

-

The Ether Linkage: The flexible ether linkage allows the molecule to adopt an optimal conformation for binding within the catalytic pocket.

Downstream Cellular Consequences of LSD1 Inhibition

Inhibition of LSD1 by this compound would lead to a cascade of cellular events:

-

Increased Histone Methylation: The primary consequence of LSD1 inhibition is an increase in the levels of mono- and di-methylated H3K4 (H3K4me1/2), which are marks of active gene transcription.

-

Transcriptional Reprogramming: The altered histone methylation landscape leads to the reactivation of tumor suppressor genes that were silenced by LSD1-mediated demethylation.

-

Inhibition of Cell Proliferation: By restoring the expression of genes that control cell cycle progression and apoptosis, LSD1 inhibitors can selectively halt the proliferation of cancer cells.[3]

-

Induction of Apoptosis: The reactivation of pro-apoptotic genes can trigger programmed cell death in malignant cells.

Caption: Hypothesized signaling pathway of LSD1 inhibition.

Experimental Validation of the LSD1 Inhibitory Mechanism

To rigorously validate the hypothesized mechanism of action, a series of biochemical and cell-based assays should be employed.

Protocol 1: In Vitro LSD1 Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on LSD1 enzymatic activity.

Methodology:

-

Reagents: Recombinant human LSD1, H3K4me2 peptide substrate, horseradish peroxidase (HRP), Amplex Red reagent.

-

Procedure: a. Prepare a serial dilution of this compound. b. In a 96-well plate, combine the LSD1 enzyme, the H3K4me2 peptide substrate, and the test compound. c. Incubate at room temperature for 1 hour. d. Add HRP and Amplex Red to detect the hydrogen peroxide produced during the demethylation reaction. e. Measure the fluorescence intensity at an excitation/emission of 530/590 nm.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the LSD1 activity.

| Compound | IC50 (nM) |

| 3-(piperidin-4-ylmethoxy)pyridine Analog | 29[3] |

| Hypothesized: 3-(Piperidin-3-yloxy)pyridine HCl | To be determined |

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with LSD1 in a cellular context.

Methodology:

-

Cell Line: A cancer cell line with known LSD1 expression (e.g., MCF-7 breast cancer cells).

-

Procedure: a. Treat cells with either vehicle or this compound. b. Heat the cell lysates to a range of temperatures. c. Centrifuge to separate aggregated proteins from soluble proteins. d. Analyze the soluble fraction by Western blotting using an anti-LSD1 antibody.

-

Data Analysis: A shift in the melting temperature of LSD1 in the presence of the compound indicates direct binding.

Caption: Experimental workflow for mechanism of action validation.

Secondary Potential Mechanisms of Action

While LSD1 inhibition is a strong candidate for the primary mechanism, the structural features of this compound also suggest potential interactions with other neurological targets.

-

Nicotinic Acetylcholine Receptors (nAChRs): The 3-pyridyl ether motif is a common feature in ligands for nAChRs.[4] It is plausible that this compound could act as a modulator of these ion channels, which are implicated in cognitive function and neurodegenerative diseases.

-

Sigma Receptors (σRs): The piperidine scaffold is known to interact with sigma receptors, which are involved in a variety of cellular functions and are targets for the treatment of neuropathic pain and psychiatric disorders.[5]

Further investigation through receptor binding assays and functional screens would be necessary to explore these potential secondary mechanisms.

Conclusion

References

-

MySkinRecipes. 3-(Piperidin-3-yl)pyridine. Available from: [Link].

-

Kaur, M., & Singh, M. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(16), 4876. Available from: [Link].

-

ResearchGate. Effect of pyridine on key pharmacological parameters. Available from: [Link].

-

Zheng, Y. C., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 59(1), 377-389. Available from: [Link].

- Google Patents. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride.

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116931. Available from: [Link].

-

Abadi, A. H., et al. (2020). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules, 25(18), 4163. Available from: [Link].

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Piperidin-3-yl)pyridine [myskinrecipes.com]

- 5. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Piperidin-3-yloxy)pyridine Hydrochloride and its Analogs: Synthesis, Biological Evaluation, and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine and pyridine scaffolds are fundamental building blocks in medicinal chemistry, present in a vast array of clinically approved drugs and bioactive molecules.[1] The combination of these two heterocycles through an ether linkage, as seen in the (piperidin-yloxy)pyridine class of compounds, offers a versatile platform for therapeutic innovation. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and analytical characterization of 3-(Piperidin-3-yloxy)pyridine hydrochloride and its structural analogs. While specific literature on the title compound is sparse, this guide synthesizes information from closely related structures to provide a robust framework for researchers in drug discovery and development. We will delve into established synthetic methodologies, explore the diverse pharmacological landscape of this compound class, and provide detailed protocols for characterization, thereby offering a valuable resource for the scientific community.

Introduction: The Significance of the (Piperidin-yloxy)pyridine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, enhancing drug-like properties such as metabolic stability, solubility, and the ability to traverse biological membranes.[1] Similarly, the pyridine nucleus is a versatile pharmacophore known to participate in hydrogen bonding and other key interactions with biological targets.[2] The fusion of these two entities via an ether bridge in (piperidin-yloxy)pyridine derivatives creates a unique chemical space with significant potential for modulating a variety of biological targets. These compounds have been investigated for a wide range of therapeutic applications, including but not limited to oncology, central nervous system (CNS) disorders, and infectious diseases.[1][3] This guide will serve as a technical deep-dive into this promising class of molecules.

Synthetic Strategies for (Piperidin-yloxy)pyridine Derivatives

The synthesis of (piperidin-yloxy)pyridine derivatives can be approached through several established organic chemistry reactions. The most common strategies involve the formation of the ether linkage or the construction of one of the heterocyclic rings.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including those in the (piperidin-yloxy)pyridine series.[4][5][6] This SN2 reaction involves the coupling of an alkoxide with an alkyl halide. In the context of our target scaffold, this translates to two primary retrosynthetic disconnections:

-

Route A: Reaction of a 3-hydroxypiperidine derivative with a halopyridine.

-

Route B: Reaction of a 3-hydroxypyridine with a suitably activated piperidine derivative.

Route A is often more practical due to the commercial availability of various substituted 3-hydroxypiperidines and halopyridines. The key steps involve the deprotonation of the hydroxyl group on the piperidine ring to form a potent nucleophile, which then displaces the halide on the pyridine ring.

Diagram 1: General Synthetic Workflow via Williamson Ether Synthesis

Caption: General workflow for the synthesis of this compound via Williamson ether synthesis.

Alternative Synthetic Routes

While the Williamson ether synthesis is a primary method, other strategies can be employed, particularly for accessing diverse analogs:

-

Catalytic Hydrogenation of Pyridine Precursors: This method involves the reduction of a substituted pyridine ring to the corresponding piperidine.[7] This can be a highly effective route, often yielding the desired product in high yields.

-

Intramolecular Cyclization: For more complex structures, intramolecular cyclization reactions can be utilized to form the piperidine ring.[6]

Biological Activities and Therapeutic Potential